Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate
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Overview
Description
“Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The yield of the synthesis process is often reported, which can provide insights into the efficiency of the synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . These techniques provide information about the chemical shifts, coupling constants, and other structural features of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These properties include solubility in various solvents, melting points, and other relevant characteristics .Scientific Research Applications
Synthesis and Stereochemical Properties
Benzyl carbamate derivatives, including structures similar to benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate, have been synthesized and their stereochemical properties explored. For instance, diastereoselective synthesis of atropisomeric quinazolin-4-ones has been reported, showcasing high stereochemical stability and emphasizing the potential for creating stereochemically stable compounds for various applications (Natsugari et al., 2006).
Antimicrobial Activity
Compounds related to benzyl carbamates have been evaluated for their potential antimicrobial activities. For instance, quinazolines have been synthesized and screened for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Desai et al., 2007).
Antihypertensive Properties
Research into piperidine derivatives with a quinazoline ring system, similar in structure to the compound of interest, has shown promising antihypertensive activity. This suggests potential applications in the development of new antihypertensive drugs (Takai et al., 1986).
Antitubercular Agents
Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, highlighting their significance as potential antitubercular agents. This research underscores the importance of such compounds in the fight against tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-21(14-24-23(30)31-15-17-6-2-1-3-7-17)27-18-10-12-28(13-11-18)22-19-8-4-5-9-20(19)25-16-26-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,24,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJKQZVVHTXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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